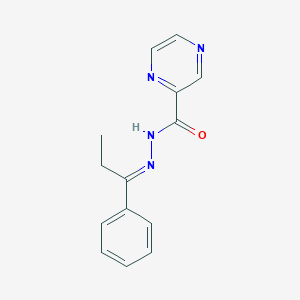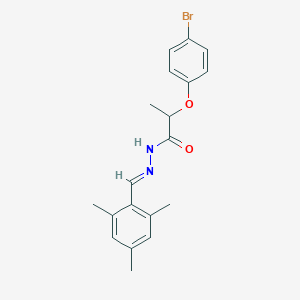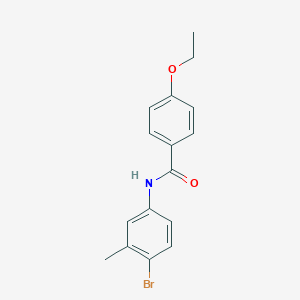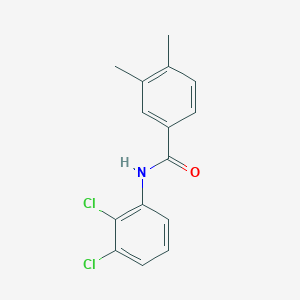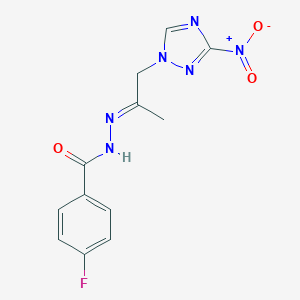![molecular formula C17H13N3O5S B336051 Methyl 4-[(6-methyl-5-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B336051.png)
Methyl 4-[(6-methyl-5-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(6-methyl-5-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(6-methyl-5-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Methylation: The methyl group at the 6-position can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.
Amidation: The terephthalamic acid moiety can be attached to the benzothiazole core through an amidation reaction using terephthalic acid and a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro or methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium dithionite (Na2S2O4).
Substitution: Sodium hydroxide (NaOH), alkyl halides.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-[(6-methyl-5-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways would depend on the specific application and biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Nitrobenzothiazoles: Compounds with nitro groups at various positions on the benzothiazole ring.
Terephthalamic Acid Derivatives: Compounds with terephthalamic acid moieties attached to different aromatic cores.
Uniqueness
Methyl 4-[(6-methyl-5-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H13N3O5S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
methyl 4-[(6-methyl-5-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
InChI |
InChI=1S/C17H13N3O5S/c1-9-7-14-12(8-13(9)20(23)24)18-17(26-14)19-15(21)10-3-5-11(6-4-10)16(22)25-2/h3-8H,1-2H3,(H,18,19,21) |
InChI Key |
ZQHACVBHVGRMFH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


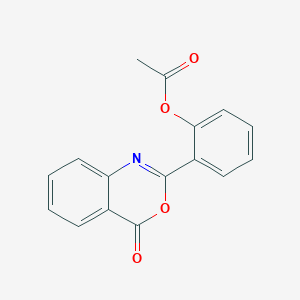
![N-(3,4-dichlorophenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B335969.png)
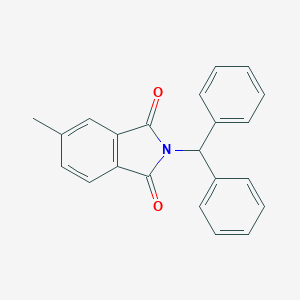
![2,3-Bis{[({3-nitro-4-methylphenyl}sulfonyl)oxy]imino}succinonitrile](/img/structure/B335973.png)
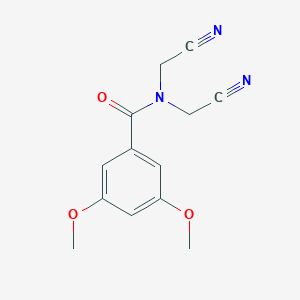
![4-chloro-N'-[(E)-(3,5-diiodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1-methylpyrazole-3-carbohydrazide](/img/structure/B335977.png)
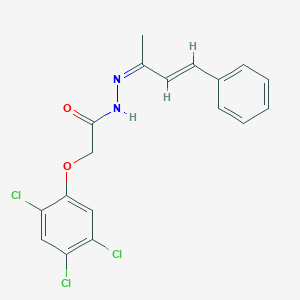
![3-bromo-N'-[(Z)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B335981.png)
![N'-[5-bromo-2-(2-propynyloxy)benzylidene]-4-methylbenzohydrazide](/img/structure/B335982.png)
